molecular formula C21H19FO4 B4870581 4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B4870581
M. Wt: 354.4 g/mol
InChI Key: BKYRHVKJXDNXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a butyl group at the 4-position and a 2-(4-fluorophenyl)-2-oxoethoxy group at the 7-position of the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butyl-2H-chromen-2-one and 4-fluorophenylacetic acid.

    Esterification: The 4-fluorophenylacetic acid is esterified with an alcohol to form the corresponding ester.

    Condensation: The ester is then condensed with 4-butyl-2H-chromen-2-one in the presence of a base, such as sodium hydride, to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and automated processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with receptors on cell surfaces to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one
  • 4-butyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-2H-chromen-2-one
  • 4-butyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

Uniqueness

4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO4/c1-2-3-4-15-11-21(24)26-20-12-17(9-10-18(15)20)25-13-19(23)14-5-7-16(22)8-6-14/h5-12H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYRHVKJXDNXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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